molecular formula C18H10F3NO3S2 B1668465 CFTR(inh)-172 CAS No. 307510-92-5

CFTR(inh)-172

Numéro de catalogue: B1668465
Numéro CAS: 307510-92-5
Poids moléculaire: 409.4 g/mol
Clé InChI: JIMHYXZZCWVCMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CFTRinh-172 est un inhibiteur de petite molécule du canal chlorure régulateur de la conductance transmembranaire de la mucoviscidose (CFTR). Ce composé est largement utilisé dans la recherche scientifique pour étudier la fonction et la régulation du CFTR, qui joue un rôle crucial dans le maintien de l'équilibre électrolytique et hydrique dans les tissus épithéliaux. CFTRinh-172 a été développé comme un agent thérapeutique potentiel pour des affections telles que la diarrhée sécrétoire et la maladie polykystique rénale autosomique dominante.

Applications De Recherche Scientifique

Experimental Applications

CFTRinh-172 has been employed in various experimental settings to elucidate the role of CFTR in different physiological and pathological processes. Key applications include:

  • Chloride Conductance Studies : It has been utilized to assess CFTR-mediated chloride currents in epithelial cells. Studies have shown that CFTRinh-172 can inhibit these currents in a concentration-dependent manner, providing insights into the functional properties of CFTR channels .
  • Cell Viability Assays : Research indicates that CFTRinh-172 does not significantly affect cell viability at concentrations up to 20 µM, making it a suitable candidate for long-term studies involving CFTR inhibition .
  • Animal Models : In vivo studies have demonstrated that CFTRinh-172 can inhibit cholera toxin-induced intestinal fluid secretion and cyst growth in models of cystic fibrosis and polycystic kidney disease. These findings underscore its potential therapeutic implications .

Case Studies

Several notable case studies highlight the applications of CFTRinh-172 in research:

  • Cystic Fibrosis Research :
    • In a study examining the effects of CFTRinh-172 on airway epithelial cells, researchers found that inhibition of CFTR led to altered ion transport and inflammation responses, suggesting potential pathways for therapeutic intervention in cystic fibrosis patients .
  • Neutrophil Function :
    • A study focused on primary neutrophils revealed that loss of CFTR function impaired antimicrobial responses. The application of CFTRinh-172 helped delineate the specific functions affected by CFTR inhibition, providing insights into immune responses in cystic fibrosis .
  • Structural Insights :
    • Recent structural studies using cryogenic electron microscopy provided detailed insights into how CFTRinh-172 binds within the channel pore, blocking ion conduction. This structural understanding is crucial for designing more effective inhibitors and therapeutic strategies targeting CFTR-related diseases .

Data Table: Summary of Experimental Findings

Study FocusFindingsReference
Chloride ConductanceInhibition of chloride currents in epithelial cells; IC50 ~300 nM
Cell ViabilityNo significant cytotoxicity at concentrations ≤20 µM
Intestinal Fluid SecretionInhibition observed in cholera toxin-induced secretion
Neutrophil Antimicrobial FunctionImpairment of antimicrobial functions linked to loss of CFTR function
Structural InsightsBinding near transmembrane helix 8; stabilization of closed conformation

Mécanisme D'action

Target of Action

CFTR(inh)-172, also known as CFTRinh-172, primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a chloride channel that regulates ion and fluid transport across various epithelia . It plays a critical role in maintaining the balance of salt and water on many surfaces in the body, such as the surface of the lung .

Mode of Action

This compound acts as an inhibitor of the CFTR protein It is known that normal cftr facilitates the transport of adenosine triphosphate (atp), an energy-carrying molecule, to the outside of the cell . It is likely that this compound interferes with this process, thereby inhibiting the function of the CFTR protein.

Biochemical Pathways

The CFTR protein is involved in several biochemical pathways. It plays a crucial role in regulating transepithelial movement of water and electrolyte in exocrine tissues . Dysfunction of the CFTR protein due to mutations results in diseases like Cystic Fibrosis (CF) . This compound, by inhibiting the CFTR protein, can affect these pathways and their downstream effects.

Pharmacokinetics

It is known that the pharmacokinetics of other cftr modulators can be suboptimal . For example, ivacaftor, a CFTR potentiator, exhibits suboptimal physical properties and pharmacokinetics and is associated with side effects

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on the CFTR protein. By inhibiting the CFTR protein, this compound can disrupt the balance of salt and water on various surfaces in the body, leading to the trapping of chloride in cells . This can result in a range of effects, depending on the specific tissues affected.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs, the patient’s overall health status, and even the patient’s diet can potentially affect the action of this compound . Additionally, genetic factors, such as the presence of certain mutations in the CFTR gene, can also influence the efficacy of this compound .

Analyse Biochimique

Biochemical Properties

CFTR(inh)-172 interacts with the CFTR protein, a low-abundance membrane protein . The CFTR protein is a channel that sits on the surface of cells and transports chloride and other molecules, such as bicarbonate . The dysfunction of CFTR protein is the fundamental cause of cystic fibrosis (CF), a fatal genetic disease .

Cellular Effects

This compound influences cell function by interacting with the CFTR protein. The CFTR protein is expressed in epithelial cells throughout the body, including the lung, pancreas, and gastrointestinal tract, where it is localized in the apical membrane . There, CFTR acts as an anion channel, controlling primarily the flux of chloride and bicarbonate ions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the CFTR protein. The CFTR protein is a chloride and bicarbonate channel responsible for regulation of ion transport across the apical membrane at the surface of certain epithelia . The most common disease-causing mutation is F508del – the deletion of three nucleotides that leads to the deletion of the phenylalanine residue at position 508 in the polypeptidic chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on cellular function can be observed over time. For instance, the novel messenger RNA (mRNA)-based therapy shows high potential to treat CF disease, by delivering CFTR mRNA into lung epithelial cells to generate fully functional CFTR replacement protein .

Subcellular Localization

The subcellular localization of this compound is associated with the CFTR protein. The CFTR protein is localized in the apical membrane of epithelial cells

For a more comprehensive understanding, please refer to the original research articles and reviews .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de CFTRinh-172 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation d'un cycle thiazolidinone et l'introduction d'un groupe trifluorométhyle. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, tels que le diméthylsulfoxyde (DMSO), et de catalyseurs pour faciliter la formation du produit souhaité.

Méthodes de production industrielle

La production industrielle de CFTRinh-172 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Le composé est généralement purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour garantir un produit de haute qualité adapté à la recherche et à une utilisation thérapeutique potentielle.

Analyse Des Réactions Chimiques

Types de réactions

CFTRinh-172 subit diverses réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

    Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans CFTRinh-172.

    Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Réactifs et conditions courants

    Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

    Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés thiazolidinone oxydés, tandis que la réduction peut produire des formes réduites du composé avec des groupes fonctionnels modifiés.

Applications de la recherche scientifique

CFTRinh-172 a une large gamme d'applications de recherche scientifique, notamment :

    Chimie : Utilisé pour étudier les propriétés chimiques et la réactivité des inhibiteurs du CFTR.

    Biologie : Employé dans la recherche pour comprendre le rôle du CFTR dans les processus cellulaires et sa régulation.

    Médecine : Étudié comme un agent thérapeutique potentiel pour traiter des affections telles que la diarrhée sécrétoire et la maladie polykystique rénale autosomique dominante.

    Industrie : Utilisé dans le développement de nouveaux inhibiteurs du CFTR et de composés connexes pour une utilisation thérapeutique.

Mécanisme d'action

CFTRinh-172 exerce ses effets en se liant au canal chlorure CFTR et en inhibant sa fonction. Le composé agit à la fois comme un bloqueur de pores et un modulateur de la porte, stabilisant une conformation dans laquelle le filtre de sélectivité des chlorures est effondré et le pore est bloqué du côté extracellulaire de la membrane . Cette double fonctionnalité distingue CFTRinh-172 des inhibiteurs de canaux ioniques typiques.

Comparaison Avec Des Composés Similaires

CFTRinh-172 est comparé à d'autres inhibiteurs du CFTR, tels que GlyH-101 et les dérivés de thiazolidinone. Bien que tous ces composés inhibent la fonction du CFTR, CFTRinh-172 est unique dans son double rôle de bloqueur de pores et de modulateur de la porte . Ce mécanisme d'action distinct fournit une base moléculaire à sa spécificité et à son efficacité dans l'inhibition du CFTR.

Liste des composés similaires

  • GlyH-101
  • Dérivés de thiazolidinone

Les propriétés uniques de CFTRinh-172 et sa large gamme d'applications en font un outil précieux dans la recherche scientifique et le développement thérapeutique potentiel.

Activité Biologique

CFTR(inh)-172 is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a crucial role in various physiological processes, including fluid secretion and ion transport. This compound has garnered significant attention for its potential therapeutic applications in conditions characterized by CFTR dysfunction, such as cystic fibrosis (CF) and polycystic kidney disease (PKD). This article explores the biological activity of this compound, focusing on its mechanism of action, structural insights, and implications for disease models.

This compound operates primarily as an allosteric inhibitor of CFTR gating. It binds within the pore of the CFTR channel, specifically interacting with amino acid residues from transmembrane segments (TMs) 1, 6, 8, 9, and 12. This binding induces conformational changes that stabilize a closed state of the channel, thereby obstructing ion flow. Notably, studies have shown that the binding of this compound leads to an increase in the mean closed time and a decrease in the mean open time of the channel, indicating a complex kinetic mechanism rather than simple pore occlusion .

Key Findings from Research Studies

  • Binding Affinity : The inhibitor exhibits an apparent affinity (IC50) of approximately 0.08 µM under specific conditions, with mutations at binding sites significantly altering this value .
  • Kinetic Properties : The application of this compound results in a hyperbolic relationship between the closing rate and inhibitor concentration, suggesting that binding affects both open and closed states of the channel .
  • Inflammatory Response : Inhibition of CFTR activity using this compound has been shown to mimic inflammatory responses characteristic of cystic fibrosis, including increased secretion of pro-inflammatory cytokines such as IL-8 .

Structural Insights

Recent cryo-electron microscopy studies have elucidated the structural basis for CFTR inhibition by this compound. The binding site is located near transmembrane helix 8, which is crucial for linking ATP hydrolysis to channel gating. The inhibitor stabilizes a conformation where the chloride selectivity filter is collapsed, effectively blocking ion conduction from the extracellular side .

Table 1: Structural Interactions of this compound

Amino Acid ResidueInteraction TypeEffect on Binding Affinity
Lysine 95Salt bridgeDecreased affinity upon mutation
Various TMsHydrophobic interactionsStabilizes closed state

Case Studies and Experimental Models

This compound has been utilized in various experimental models to study its effects on CFTR function and related pathologies.

  • Cystic Fibrosis Model : In primary airway epithelial cells derived from CF patients, continuous inhibition with this compound for several days resulted in significant increases in IL-8 secretion and alterations in signaling pathways associated with inflammation. This suggests that loss of CFTR function alone can trigger inflammatory cascades typical of cystic fibrosis .
  • Polycystic Kidney Disease : In animal models, this compound has been shown to suppress cyst growth induced by hyperactive CFTR channels. This highlights its potential utility in treating conditions where excessive CFTR activity contributes to disease pathology .
  • Electrophysiological Studies : Patch-clamp experiments demonstrated that this compound effectively reduces Cl⁻ currents through CFTR channels in a concentration-dependent manner. The degree of inhibition was found to be higher for mutant forms of CFTR with prolonged open times .

Propriétés

IUPAC Name

4-[[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3NO3S2/c19-18(20,21)12-2-1-3-13(9-12)22-15(23)14(27-17(22)26)8-10-4-6-11(7-5-10)16(24)25/h1-9H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMHYXZZCWVCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317499
Record name CFTR(inh)-172
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307510-92-5
Record name CFTR(inh)-172
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307510-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CFTR(inh)-172
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl-4-thiazolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CFTR(inh)-172
Reactant of Route 2
CFTR(inh)-172
Reactant of Route 3
Reactant of Route 3
CFTR(inh)-172
Reactant of Route 4
Reactant of Route 4
CFTR(inh)-172
Reactant of Route 5
CFTR(inh)-172
Reactant of Route 6
Reactant of Route 6
CFTR(inh)-172

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.